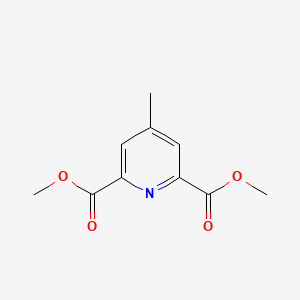
4-Vinylphenylacetic acid
Vue d'ensemble
Description
4-Vinylphenylacetic acid is an organic compound that features both a vinyl group and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Vinylphenylacetic acid can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Another method involves the hydrolysis of phenylacetonitrile, which can be catalyzed by sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process often includes steps such as hydrolysis, oxidation, and purification to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: 4-Vinylbenzoic acid.
Reduction: 4-Ethylphenylacetic acid.
Substitution: 4-Bromophenylacetic acid, 4-Nitrophenylacetic acid.
Applications De Recherche Scientifique
4-Vinylphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Vinylphenylacetic acid involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, while the phenylacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the vinyl group, making it less reactive in polymerization reactions.
4-Vinylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the phenyl ring, leading to different reactivity and applications.
Uniqueness: 4-Vinylphenylacetic acid is unique due to the presence of both a vinyl group and a phenylacetic acid moiety. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-(4-ethenylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h2-6H,1,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOAEBLVGSUAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)


![2-[(4-bromophenyl)methyl]guanidine](/img/structure/B3190699.png)
![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)
